molecular formula C12H19IO2 B6192872 tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate CAS No. 2680534-03-4

tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate

Cat. No.: B6192872
CAS No.: 2680534-03-4
M. Wt: 322.2
InChI Key:
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Description

tert-Butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by esterification with tert-butyl propanoate. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a different bicyclic structure.

    Oxidation Reactions: Oxidation can introduce new functional groups into the bicyclic framework.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with hydrogen gas would produce a deiodinated bicyclic compound.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-{3-iodobicyclo[111]pentan-1-yl}propanoate serves as a versatile intermediate for constructing complex molecular architectures

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its bicyclic framework can be modified to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Industry: In the industrial sector, tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for precise spatial orientation, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate

Comparison: Compared to similar compounds, tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is unique due to the presence of the iodine atom, which provides a site for further functionalization. This makes it a valuable intermediate in organic synthesis, offering more versatility in chemical modifications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves the reaction of tert-butyl 2-bromopropanoate with 3-iodobicyclo[1.1.1]pentane in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 2-bromopropanoate", "3-iodobicyclo[1.1.1]pentane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 2-bromopropanoate and 3-iodobicyclo[1.1.1]pentane to a reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

2680534-03-4

Molecular Formula

C12H19IO2

Molecular Weight

322.2

Purity

95

Origin of Product

United States

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